Murraol
Overview
Description
Synthesis Analysis
The total synthesis of murraol was accomplished in just three simple steps from cheap and readily available 4-methoxysalicylaldehyde implementing a protecting-group-free and redox-neutral strategy . The adopted approach involved a practical regioselective bromination reaction and a high yield Mizoroki-Heck reaction from previously inactive bromocoumarin .Scientific Research Applications
- Summary of Application : Murraol is a type of prenylated coumarin that has been isolated from the roots of Prangos hulusii, a species endemic to Turkey . These types of compounds are known for their antimicrobial activity .
- Methods of Application : The dichloromethane extract of the roots of Prangos hulusii was subjected to a series of chromatographic separations to yield a new coumarin, along with nine known coumarins, including murraol .
- Results or Outcomes : The root extract and its prenylated coumarins, including murraol, exhibited antimicrobial activity against nine standard and six clinically isolated strains at a concentration between 5 and 125 µg/mL . In particular, murraol showed a 63 µg/mL MIC (Minimum Inhibitory Concentration) value against Klebsiella pneumoniae ATCC 4352 and Bacillus subtilis ATCC 9372 .
Safety And Hazards
According to the safety data sheet of Murraol, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
8-[(E)-3-hydroxy-3-methylbut-1-enyl]-7-methoxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-15(2,17)9-8-11-12(18-3)6-4-10-5-7-13(16)19-14(10)11/h4-9,17H,1-3H3/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKAWXCQYALXRL-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=CC1=C(C=CC2=C1OC(=O)C=C2)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(/C=C/C1=C(C=CC2=C1OC(=O)C=C2)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Murraol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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